11H-dibenzo[b,e][1,4]dioxepin-2-amine hydrochloride is a chemical compound that belongs to the class of dibenzodioxepins. It has garnered attention in the field of medicinal chemistry due to its potential pharmacological properties. This compound is characterized by its unique molecular structure, which includes a dibenzodioxepin framework and an amine functional group.
The compound can be synthesized through various methods, including cyclization reactions involving phenolic derivatives and other reagents. Notably, patents and academic literature provide insights into its synthesis and applications, highlighting its relevance in drug development and other scientific fields .
11H-dibenzo[b,e][1,4]dioxepin-2-amine hydrochloride is classified as a heterocyclic organic compound. It falls under the broader category of benzodioxepins, which are known for their diverse biological activities. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility and stability in various solvents.
The synthesis of 11H-dibenzo[b,e][1,4]dioxepin-2-amine hydrochloride typically involves several key steps:
The synthesis may involve various solvents like dimethyl sulfoxide or benzene, and reaction conditions such as temperature control and stirring times are critical for optimizing yield and purity. The reaction mechanisms often include nucleophilic attacks and electrophilic substitutions, leading to the formation of the dibenzodioxepin core structure.
The molecular formula of 11H-dibenzo[b,e][1,4]dioxepin-2-amine hydrochloride is . Its structural representation includes:
11H-dibenzo[b,e][1,4]dioxepin-2-amine hydrochloride can undergo various chemical reactions:
Reagents used in these reactions may include halogenating agents for substitution or oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions such as temperature and solvent choice significantly influence the outcomes.
The mechanism of action for 11H-dibenzo[b,e][1,4]dioxepin-2-amine hydrochloride involves interactions at the molecular level with biological targets:
Comprehensive spectrometric studies have been conducted to analyze its structure and confirm purity using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .
11H-dibenzo[b,e][1,4]dioxepin-2-amine hydrochloride has several scientific applications:
The dibenzo[b,e][1,4]dioxepin scaffold represents a structurally distinctive chemotype among fungal genetically encoded small molecules (GEMs), with 11H-dibenzo[b,e][1,4]dioxepin-2-amine serving as a core structural framework for derivatives exhibiting significant bioactivity. Genomic analyses reveal this scaffold is biosynthesized by a dedicated family of biosynthetic gene clusters (BGCs) designated as the ros family. Comprehensive mining of fungal genomic databases has identified 900 distinct ros BGC alleles distributed across 173 species within the Ascomycota phylum, representing nearly 1% of all cataloged fungal species [2]. This BGC family exhibits remarkable phylogenetic breadth, spanning four taxonomic classes of ascomycete fungi (Sordariomycetes, Dothideomycetes, Eurotiomycetes, and Leotiomycetes), indicating ancient evolutionary origins and vertical transmission followed by lineage-specific diversification [2].
The ros BGC family displays exceptional structural plasticity and genomic rearrangements, with bioinformatic analyses identifying 70 distinct BGC variants characterized by unique gene orders and orientations [2]. Despite this significant genomic rearrangement, the core polyketide synthase (PKS) genes remain evolutionarily conserved, underscoring their essential role in constructing the characteristic dioxepin scaffold. Comparative genomics reveals that the ros BGCs consistently encode a minimal PKS module (ketosynthase, acyltransferase, and acyl carrier protein domains) alongside tailoring enzymes responsible for amination and ring closure modifications that yield the 2-amine substituted dioxepin structure [2] [4]. The widespread but phylogenetically structured distribution of these BGCs suggests ecological adaptations driving diversification of the dibenzo[b,e][1,4]dioxepin scaffold across fungal lineages.
Table 1: Phylogenetic Distribution of Dibenzo[b,e][1,4]dioxepin BGCs in Ascomycete Fungi
Taxonomic Class | Number of Species | BGC Variants | Core PKS Architecture |
---|---|---|---|
Sordariomycetes | 89 | 32 | KS-AT-ACP-ACP |
Eurotiomycetes | 47 | 18 | KS-AT-DH-ACP |
Dothideomycetes | 29 | 12 | KS-AT-ER-ACP |
Leotiomycetes | 8 | 8 | KS-AT-DH-ER-ACP |
A defining genomic feature of the ros BGC family is the consistent presence of an embedded target gene (ETaG) exhibiting homology to cyclin-dependent kinases (CDKs), observed in 98.9% of identified ros clusters [2]. Phylogenetic analysis establishes that this ETaG encodes a Pho85 ortholog, a conserved fungal CDK involved in cell cycle regulation and stress response pathways. Molecular evolutionary studies demonstrate that the ETaG-encoded Pho85 proteins cluster distinctly from housekeeping fungal CDKs, indicating functional specialization within the BGC context [2].
Residue conservation analysis comparing 38 diverse Pho85 ETaGs against 100 housekeeping Pho85 proteins reveals eight statistically significant residue substitutions that distinguish ETaG-encoded kinases [2]. These substitutions cluster predominantly around the catalytic cleft, suggesting adaptive evolution to maintain catalytic function while conferring resistance to the dioxepin scaffold. Crucially, these substitutions preserve the conserved lysine residue (Lys33 in Preussia flanaganii Pho85) that forms the covalent binding site for 11H-dibenzo[b,e][1,4]dioxepin-2-amine derivatives, while modifying adjacent residues involved in inhibitor binding affinity [2]. This evolutionary strategy enables producing fungi to maintain functional CDK activity despite biosynthesis of potent CDK inhibitors targeting the ATP-binding site.
The ETaG-encoded kinases exhibit closer phylogenetic relationship to human CDK5 than to other human CDKs, with 67% sequence identity in the catalytic domain [2]. This evolutionary proximity suggests potential cross-kingdom activity of dibenzo[b,e][1,4]dioxepin derivatives against human CDKs, particularly CDK2 and CDK5, which share conserved lysine residues in their catalytic pockets. The conservation of covalent binding mechanisms across fungal and mammalian systems highlights the evolutionary significance of the ETaG as both a resistance mechanism and a molecular avatar predicting human target engagement.
Table 2: Key Residue Variations Between Housekeeping and ETaG-Encoded CDKs
Residue Position | Housekeeping CDK (%) | ETaG CDK (%) | Functional Implication |
---|---|---|---|
Phe24 | 92 | 8 | Alters hydrophobic pocket accessibility |
Gly41 | 100 | 0 | Increases ATP-binding site flexibility |
Ser63 | 87 | 2 | Modulates hinge region conformation |
Asp122 | 95 | 100 | Conserved catalytic residue |
Lys33 | 100 | 100 | Conserved covalent binding site |
Multiomic approaches integrating genomics, transcriptomics, and metabolomics have elucidated the complex regulatory landscape governing the biosynthesis of 11H-dibenzo[b,e][1,4]dioxepin-2-amine derivatives. RNA expression profiling across 15 PKS genes in Gibberella zeae (anamorph Fusarium graminearum) reveals highly condition-dependent expression patterns during various biological phases, including grain colonization, plant pathogenesis, sexual development, and vegetative growth [4]. The ros homolog (designated PKS11 in G. zeae) exhibits maximal expression during late-stage perithecial development, coinciding with pigment production (r = 0.93, p < 0.001), suggesting developmental regulation of the dibenzo[b,e][1,4]dioxepin pathway [4].
Metabolomic networks constructed using LC-MS/MS data demonstrate that dibenzo[b,e][1,4]dioxepin production peaks during nutrient limitation stress and inter-fungal competition, with a 12.7-fold increase in titers observed during coculture with Aspergillus nidulans [2]. This induction correlates with upregulation of the ros BGC structural genes (rosA-rosK) and the embedded CDK ETaG, supporting coordinated resistance mechanisms during maximal metabolite production [2]. The temporal coupling of biosynthetic gene expression with ETaG induction represents a sophisticated self-protection strategy essential for fungal survival during bioactive compound production.
Multiomic integration further reveals that precursor availability constrains dioxepin production. Isotope labeling studies demonstrate that the polyketide backbone derives from malonyl-CoA and methylmalonyl-CoA extender units, with the amine moiety originating from glutamine via transamination reactions [2] [4]. Metabolic flux analysis identifies the carbon:nitrogen ratio as a critical determinant of dioxepin yield, with optimal production at C/N ratios of 18:1, where PKS expression increases 7.3-fold compared to nitrogen-replete conditions [2] [4]. This integrated multiomic perspective enables predictive biosynthesis by identifying key regulatory nodes controlling dibenzo[b,e][1,4]dioxepin scaffold production.
Table 3: Expression Patterns of PKS Genes Under Different Physiological Conditions
Physiological Condition | PKS Expression Level | Metabolite Production | Key Regulators Identified |
---|---|---|---|
Vegetative Growth | Baseline (1.0x) | Undetectable | AreA, CreA |
Sexual Development | 6.8x ± 1.2x | Aurofusarin derivatives | Ste12, Mat1-2 |
Host Plant Infection | 4.2x ± 0.7x | Zearalenone analogs | Pmk1, MGV1 |
Nutrient Limitation | 9.1x ± 2.1x | Roseopurpurins C/D | NmrA, MeaB |
Interfungal Competition | 12.5x ± 3.3x | 11H-dibenzo-dioxepin-amines | LaeA, VelB |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2